N-Benzyl Substitution Distinguishes Target Compound from the Unsubstituted H1-Antihistamine Scaffold
The 2-(piperidin-3-yl)-1H-benzimidazole scaffold without N-substitution is the core of a well-characterized H1-antihistamine series developed for insomnia, where modulation of the piperidine nitrogen is critical for CNS penetration and hERG selectivity . The parent unsubstituted compound 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) is a building block with no reported H1 affinity. SAR studies show that substituting the piperidine nitrogen with a benzyl group generally increases lipophilicity and can redirect receptor selectivity . The specific 4-methoxyphenylmethyl group present in the target compound introduces a hydrogen bond acceptor that is absent in the parent scaffold and in 4-halo analogs, potentially altering binding to receptors such as MCHR1, which is structurally characterized within the patent literature of this compound class .
| Evidence Dimension | Presence of N-piperidine substitution |
|---|---|
| Target Compound Data | 4-methoxyphenylmethyl group present at piperidine N |
| Comparator Or Baseline | 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3): no N-substituent (hydrogen) |
| Quantified Difference | Qualitative structural divergence; functional consequence is altered receptor selectivity profile per SAR literature |
| Conditions | Scaffold SAR defined by H1-antihistamine series (Bioorg. Med. Chem. Lett., 2010) and MCHR1 patent family (US 7,803,816 B2) |
Why This Matters
Procurement of the unsubstituted parent building block cannot recapitulate the receptor interaction profile of the 4-methoxyphenylmethyl-substituted target, making the target compound uniquely required for studies that depend on this specific N-substituent for pharmacological activity.
- [1] Lavrador-Erb, K., Ravula, S. B., Yu, J., Zamani-Kord, S., Moree, W. J., Petroski, R. E., Wen, J., Malany, S., Hoare, S. R. J., Madan, A., Crowe, P. D., & Beaton, G. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916–2919. View Source
- [2] US Patent 7,803,816 B2. MCH receptor antagonists. Assigned to Neurocrine Biosciences, Inc. (2006). View Source
